5-Ethyl-2-(methylthio)pyrimidine-4,6-diol
Description
Historical Context and Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research
The pyrimidine scaffold, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3, holds a privileged position in the annals of chemical and biological science. Its history is deeply intertwined with the very building blocks of life. The discovery of pyrimidine bases—cytosine, thymine, and uracil—as essential components of nucleic acids (DNA and RNA) cemented the fundamental biological importance of this heterocyclic system. nih.gov This natural prevalence has served as a powerful inspiration for chemists to explore the synthesis and application of a vast array of pyrimidine derivatives.
Over the decades, research has demonstrated that the pyrimidine ring is a versatile scaffold that can be readily modified to generate compounds with a wide spectrum of biological activities. nih.gov This has led to the development of numerous clinically significant drugs. For instance, the anti-cancer drug 5-fluorouracil (B62378) is a pyrimidine analog that has been a mainstay of chemotherapy for many years. nih.gov Furthermore, pyrimidine derivatives are found in various vitamins, such as thiamine (B1217682) (Vitamin B1), and have been developed as antibacterial, antifungal, antiviral, and anti-inflammatory agents. nih.govresearchgate.net The ability of the pyrimidine core to engage in various biological interactions, including hydrogen bonding and π-stacking, makes it an attractive framework for the design of new therapeutic agents. google.com
Overview of Pyrimidine-4,6-diol Derivatives in Chemical and Biological Investigations
Within the broad family of pyrimidines, the pyrimidine-4,6-diol core has been a subject of interest in its own right. These dihydroxypyrimidines can exist in tautomeric forms, including the keto-enol and lactam-lactim forms, which influences their chemical reactivity and biological interactions. This structural feature allows for diverse chemical modifications, making them valuable intermediates in organic synthesis.
From a biological perspective, pyrimidine-4,6-diol derivatives have been investigated for a range of potential therapeutic applications. For example, certain derivatives have been explored as potential antitumor agents. mdpi.com The substitution pattern on the pyrimidine-4,6-diol ring plays a crucial role in determining the biological activity of these compounds. The introduction of different functional groups at various positions can modulate their pharmacological properties, leading to the discovery of novel bioactive molecules.
Rationale for the Academic Investigation of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol
A comprehensive search of the current academic literature and research databases does not yield specific studies or detailed investigations focused on this compound. The rationale for its academic investigation, therefore, remains hypothetical and can only be inferred from the study of related compounds.
The presence of a methylthio group at the 2-position and an ethyl group at the 5-position suggests a synthetic derivative designed to explore structure-activity relationships. The methylthio group is a common modification in medicinal chemistry, often introduced to modulate the electronic properties and metabolic stability of a molecule. The ethyl group at the 5-position, a lipophilic substituent, could potentially enhance the compound's ability to cross cell membranes and interact with hydrophobic pockets in biological targets.
While direct research on this compound is not available, the study of structurally similar compounds provides some context. For instance, the parent compound, 2-(methylthio)pyrimidine-4,6-diol, is commercially available and used as a building block in organic synthesis. Research on other 5-substituted pyrimidine derivatives has shown that modifications at this position can significantly impact biological activity. However, without specific studies on the title compound, any discussion of its potential applications or rationale for investigation remains speculative. The absence of published research suggests that this compound may be a novel compound that has not yet been the subject of in-depth academic inquiry or that research on it has not been made publicly available.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
5-ethyl-4-hydroxy-2-methylsulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O2S/c1-3-4-5(10)8-7(12-2)9-6(4)11/h3H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
JFZOMDJIFYCVHU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SC)O |
Origin of Product |
United States |
Chemical Reactivity and Functional Group Transformations of 5 Ethyl 2 Methylthio Pyrimidine 4,6 Diol
Reactions at the Pyrimidine (B1678525) Ring Nitrogen Atoms
The nitrogen atoms of the pyrimidine ring in 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol possess lone pairs of electrons and can act as nucleophiles, although their basicity is reduced by the electron-withdrawing nature of the heterocyclic system. Nevertheless, they can undergo alkylation and acylation reactions.
N-alkylation of pyrimidine derivatives can be achieved using various alkylating agents in the presence of a base. For instance, N-alkylated-2-thiobenzylpyrimidines have been synthesized through nucleophilic substitution on the nitrogen atom in a basic medium. While specific studies on this compound are not prevalent, it is anticipated that it would react with alkyl halides or other electrophiles at the ring nitrogens. It is worth noting that in a study on related 2-(alkylthio)pyrimidine-4,6-diols, methylation or benzylation of the ring nitrogen was found to eliminate biological activity, indicating that these positions are sterically and electronically sensitive.
Acylation at the ring nitrogen atoms is also a feasible transformation, introducing acyl groups that can influence the compound's electronic properties and subsequent reactivity.
Transformations of the Methylthio Group
The 2-methylthio group is a key site for functional group interconversion, offering pathways to a variety of other pyrimidine derivatives through oxidation or nucleophilic substitution.
Oxidation to Sulfoxide (B87167) and Sulfone Derivatives
The sulfur atom in the methylthio group can be readily oxidized to form the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the pyrimidine ring, as the sulfoxide and especially the sulfone groups are strong electron-withdrawing groups. This increased electron deficiency can, in turn, activate the pyrimidine ring towards nucleophilic attack.
The oxidation of similar 2-(methylthio)pyrimidine (B2922345) derivatives has been reported. For example, the chemoselective oxidation of 2-thiomethyl-4,6-dimethyl-pyrimidine to its sulfoxide has been achieved. It is expected that this compound would undergo similar transformations using common oxidizing agents.
Table 1: Oxidation Reactions of the Methylthio Group
| Product | Oxidizing Agent(s) |
| 5-Ethyl-2-(methylsulfinyl)pyrimidine-4,6-diol | Mild oxidizing agents |
| 5-Ethyl-2-(methylsulfonyl)pyrimidine-4,6-diol | Strong oxidizing agents |
Nucleophilic Displacement of the Methylthio Group
While the methylthio group is not an exceptionally good leaving group, its displacement by nucleophiles is possible, particularly when the pyrimidine ring is activated by electron-withdrawing substituents. The oxidation of the methylthio group to the corresponding sulfone dramatically enhances its leaving group ability, making the 2-position highly susceptible to nucleophilic substitution. Studies have shown that 2-methylthio pyrimidines are significantly less reactive towards nucleophilic substitution compared to their 2-sulfonyl counterparts.
Nevertheless, there are instances of direct displacement of the methylthio group. For example, in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the methylthio group has been displaced by a cyanide ion. This suggests that with appropriate nucleophiles and reaction conditions, the methylthio group in this compound could be replaced by other functional groups.
Reactivity of the Hydroxyl Groups on the Pyrimidine Ring
The two hydroxyl groups at positions 4 and 6 are acidic and can be deprotonated by bases to form the corresponding di-anion. This enhances the nucleophilicity of the oxygen atoms, allowing for reactions such as O-alkylation and O-acylation to form ethers and esters, respectively.
A significant reaction of the hydroxyl groups in similar pyrimidine-4,6-diols is their conversion to chloro groups. For instance, 4,6-dihydroxy-2-methylthio-5-nitropyrimidine has been successfully chlorinated using phosphorus oxychloride. This transformation is crucial as the resulting chloro-substituted pyrimidines are versatile intermediates for further nucleophilic substitution reactions, allowing the introduction of a wide range of functional groups at the 4 and 6 positions. It is highly probable that this compound would undergo a similar chlorination reaction.
Table 2: Reactions of the Hydroxyl Groups
| Reagent(s) | Product Type |
| Alkyl halide / Base | 4,6-Dialkoxy derivative |
| Acyl chloride / Base | 4,6-Diacyloxy derivative |
| Phosphorus oxychloride (POCl₃) | 4,6-Dichloro derivative |
Reactions Involving the 5-Ethyl Substituent
The reactivity of the 5-ethyl group is less explored in the context of this specific pyrimidine derivative. However, based on the general reactivity of alkyl groups on aromatic and heteroaromatic rings, several transformations can be anticipated.
The benzylic-like position of the methylene (B1212753) group in the ethyl substituent could be susceptible to radical halogenation, for instance, with N-bromosuccinimide (NBS) under radical initiation, to introduce a halogen atom.
Furthermore, oxidation of the ethyl group is a potential reaction pathway. While direct oxidation of the ethyl group on this pyrimidine system has not been documented, studies on the oxidation of 5-ethyl-2-methylpyridine (B142974) have shown that the ethyl group can be oxidized. The specific products would depend on the oxidizing agent and reaction conditions, potentially leading to a 5-acetyl or 5-carboxypyrimidine derivative. The electronic nature of the pyrimidine-4,6-diol ring will undoubtedly influence the feasibility and outcome of such an oxidation.
Structure Activity Relationship Sar Studies of 5 Ethyl 2 Methylthio Pyrimidine 4,6 Diol and Its Analogues
Impact of Substituents on Molecular Interactions
Substituents at the C-5 position of the pyrimidine (B1678525) ring are crucial for modulating biological activity. The 5-position is less electron-deficient compared to the 2, 4, and 6-positions, making substituents at this location quite stable. wikipedia.org The introduction of small alkyl groups, such as an ethyl group, can significantly influence the compound's interaction with its biological target.
Research on analogous pyrimidine-based inhibitors has demonstrated that the size of the alkyl group at the 5-position is a critical determinant of potency. For instance, in studies of pyrrolo[2,3-d]pyrimidine antifolates, homologating a 5-methyl group to a 5-ethyl group resulted in a threefold increase in inhibitory potency against human dihydrofolate reductase (hDHFR). nih.gov This enhancement is attributed to increased hydrophobic interactions between the bulkier ethyl group and amino acid residues, such as Val115, within the enzyme's active site. nih.gov The presence of a 5-ethyl, propyl, or isopropyl group has been shown to be conducive for potent hDHFR inhibition. nih.gov
Table 1: Effect of 5-Alkyl Group on hDHFR Inhibition
| Compound | 5-Substituent | hDHFR IC₅₀ (µM) |
|---|---|---|
| Analogue 1 | -CH₃ | ~0.198 |
Data sourced from studies on pyrrolo[2,3-d]pyrimidine antifolates. nih.gov
This suggests that the 5-ethyl group in 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol likely serves to optimize van der Waals and hydrophobic contacts within a specific binding pocket, thereby enhancing its affinity for its biological target.
The 2-(methylthio) group, and thio-substituents in general, are pivotal in defining the pharmacological profile of pyrimidine derivatives. The introduction of a thiol or thioether group at the C-2 position provides a versatile handle for chemical modification and can influence the molecule's electronic properties and binding capabilities. nih.gov This functional group is a common feature in compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net
The sulfur atom in the methylthio group can participate in various non-covalent interactions, including hydrogen bonds and coordination with metal ions in metalloenzymes. Furthermore, the 2-(methylthio) group serves as an excellent synthetic precursor for further derivatization. nih.gov It can be readily displaced by other nucleophiles, allowing for the introduction of diverse functionalities to explore the chemical space around the pyrimidine core and optimize activity. This strategic placement allows for modifications aimed at improving potency, selectivity, and pharmacokinetic properties.
The hydroxyl groups at the C-4 and C-6 positions of the pyrimidine-4,6-diol scaffold are critical for biological activity, primarily due to their ability to act as both hydrogen bond donors and acceptors. These groups can exist in tautomeric equilibrium with their corresponding keto forms (pyrimidinediones). This tautomerism is crucial for establishing key interactions with biological targets. wikipedia.org
In many receptor-ligand interactions, these hydroxyl groups form a network of hydrogen bonds with amino acid residues in the active site, anchoring the molecule in a specific orientation. For example, SAR analysis of certain 2-aminopyrimidine derivatives revealed that analogues carrying hydroxyl groups at the C-4 and C-6 positions were devoid of inhibitory activity against nitric oxide (NO) and prostaglandin E2 (PGE2) production. nih.gov However, replacing these hydroxyl moieties with chlorine atoms led to a significant increase in inhibitory potency, highlighting the profound impact these positions have on the molecule's interaction with its specific target. nih.gov This indicates that while hydroxyl groups are often key for binding in some targets, for others they may be detrimental, and their substitution is a key strategy in SAR studies.
Modifications for Enhanced Specificity and Potency
To optimize the therapeutic potential of a lead compound like this compound, medicinal chemists employ systematic modifications to enhance its potency and selectivity for its intended biological target.
Systematic derivatization is a cornerstone of drug discovery, allowing for a thorough exploration of the structure-activity relationships of a lead compound. The pyrimidine scaffold is highly amenable to such modifications at its 2, 4, 5, and 6 positions. mdpi.com
Position 2: As mentioned, the 2-(methylthio) group is an ideal point for diversification. It can be substituted with various amino, alkoxy, or other sulfur-containing moieties to probe for additional interactions with the target protein.
Position 5: The size and nature of the alkyl group at this position can be varied to optimize hydrophobic interactions. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl, phenyl) substituents can fine-tune the compound's fit within the binding pocket. nih.gov
Positions 4 and 6: The hydroxyl groups can be converted to ethers, esters, or replaced with other functional groups like amines or halogens to alter hydrogen bonding capacity and electronic properties. nih.gov Such modifications have been shown to dramatically affect the biological activity of 4,6-disubstituted pyrimidines. nih.govnih.gov
This methodical approach allows researchers to map the steric and electronic requirements of the biological target, guiding the design of more potent and specific analogues.
By synthesizing and testing a library of systematically modified analogues, researchers can draw clear correlations between specific structural features and the resulting biological activity.
For instance, in the development of novel anticancer agents targeting tubulin, a series of 4,6-pyrimidine analogues were synthesized. nih.gov The study revealed that specific substitutions on aryl rings attached to the pyrimidine core were critical for high potency. One of the most active compounds, 17j , which featured a 4,6-disubstituted pyrimidine core, exhibited potent antiproliferative activities against six human cancer cell lines with IC₅₀ values in the low nanomolar range (1.1 nM to 4.4 nM). nih.gov A co-crystal structure of this compound with tubulin confirmed its binding mode and the importance of the specific substituents for its powerful activity. nih.gov
Similarly, studies on other pyrimidine derivatives have shown that the introduction of electron-withdrawing groups can enhance antibacterial activity, while bulky substituents may increase selectivity for a particular enzyme isoform. nih.gov
Table 2: Correlation of Structural Modifications with Biological Activity in Pyrimidine Analogues
| Scaffold Position | Modification | Observed Biological Effect | Reference |
|---|---|---|---|
| Position 5 | Change from -CH₃ to -CH₂CH₃ | 3-fold increase in hDHFR inhibition | nih.gov |
| Positions 4, 6 | Replacement of -OH with -Cl | Significant increase in NO/PGE2 inhibition | nih.gov |
| Positions 4, 6 | Addition of substituted aryl groups | Potent anticancer activity (nM range) | nih.gov |
| Position 2 | Introduction of various amine derivatives | Varied antibacterial and antifungal activity | nih.gov |
These correlations are essential for rational drug design, enabling the development of next-generation compounds with improved therapeutic profiles.
Investigation of Biological and Biochemical Interactions
Mechanism-Based Studies on Enzyme Inhibition
The biological activity of many pyrimidine (B1678525) derivatives can be attributed to their ability to interact with and inhibit the function of key enzymes. Research into compounds structurally related to 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol has revealed significant inhibitory potential against various enzymatic targets.
Interaction with Key Metabolic Enzymes
Pyrimidine analogues have been extensively studied as inhibitors of enzymes crucial for cellular metabolism, particularly in the context of cancer and infectious diseases. Enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are prime targets. For instance, classical antifolates based on the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent inhibition of human DHFR. The introduction of an ethyl group at the 5-position, as seen in N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid, resulted in an excellent inhibitor of human DHFR with an IC50 value of 66 nM. nih.gov This suggests that the 5-ethyl group can enhance binding affinity within the enzyme's active site. nih.gov
Similarly, 5-arylthio-substituted 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of both human and bacterial TS, with IC50 values in the nanomolar range. nih.gov These findings indicate that the pyrimidine core, substituted with a sulfur-containing moiety, is a key pharmacophore for interacting with these metabolic enzymes. While direct inhibitory data for this compound on these specific enzymes is not yet prevalent in the literature, the structural similarities suggest it as a candidate for such interactions.
Table 1: Inhibitory Activity of Structurally Related Pyrimidine Derivatives Against Metabolic Enzymes
| Compound | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid | Human Dihydrofolate Reductase (hDHFR) | 66 | nih.gov |
| N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid | Human Thymidylate Synthase (hTS) | 42 | nih.gov |
| N-[4-[(2-amino-6-methyl-3,4-dihydro-4-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl)thio]-benzoyl]-L-glutamic acid | Bacterial Thymidylate Synthase (Lactobacillus casei) | 21 | nih.gov |
Modulation of Receptor Systems
Beyond enzyme inhibition, pyrimidine derivatives are known to modulate the activity of various receptor systems, including G-protein coupled receptors (GPCRs). These receptors are integral to cellular signaling and are prominent drug targets. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand binding site, offer a sophisticated mechanism for fine-tuning receptor activity. nih.gov
Research on endothelin receptors has shown that a 5-methylthio-pyrimidine derivative can significantly increase a compound's affinity for the endothelin B (ETB) receptor. acs.org This highlights the importance of the methylthio group in mediating interactions with receptor proteins. While various substituents are tolerated at the 5-position of the pyrimidine ring, the nature of this substituent can influence the affinity for endothelin receptors. acs.org For instance, a 5-methylthio substituent led to an improved affinity for the ETA receptor. acs.org These findings suggest that this compound could potentially act as a modulator of GPCRs, with the ethyl and methylthio groups playing key roles in receptor binding and modulation. nih.govacs.org
Cellular and Molecular Target Identification
Identifying the specific cellular and molecular targets of a compound is crucial for understanding its mechanism of action. For pyrimidine derivatives, this often involves a combination of cellular assays and computational modeling.
Engagement with Cellular Pathways
The unique structure of pyrimidine derivatives, featuring a methylthio group, allows for interaction with various biological targets, which in turn influences cellular processes. These compounds can participate in diverse biochemical pathways, potentially leading to therapeutic effects. For example, derivatives of ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate are known to be key intermediates in the synthesis of kinase inhibitors. Kinases are pivotal components of signaling pathways that regulate cell growth, proliferation, and differentiation. Inhibition of these pathways is a well-established strategy in cancer therapy. The structural elements of this compound suggest its potential to engage with and modulate such critical cellular signaling cascades.
Analysis of Molecular Binding Affinities
Molecular docking studies are instrumental in predicting the binding modes and affinities of small molecules to their protein targets. Such studies on various heterocyclic compounds, including those with thiophene (B33073) and pyrimidine cores, have elucidated potential interactions at the molecular level. For instance, docking studies of thiophene derivatives against the DNA gyrase subunit A of Salmonella Typhi have been used to investigate intermolecular interactions. nih.gov Similarly, molecular docking has been employed to predict the binding modes of thiazole (B1198619) acetates on cyclooxygenase-1 (COX-1) and COX-2, revealing a good correlation between anti-inflammatory activity and binding in the COX-2 active site. nih.gov For this compound, molecular modeling could reveal specific interactions, such as hydrogen bonding and hydrophobic interactions, with the amino acid residues of potential target proteins, thereby providing a rationale for its biological activity.
Antimicrobial Research Applications
The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds in this area. A variety of pyrimidine-based compounds have demonstrated significant activity against a range of bacterial and fungal pathogens.
The antimicrobial efficacy is often attributed to the specific substitution pattern on the pyrimidine ring. For example, newly synthesized pyrimidine and pyrimidopyrimidine derivatives have shown excellent antimicrobial activities against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and fungal species such as Candida albicans and Aspergillus flavus. ekb.eg Thieno[2,3-d]pyrimidine derivatives have also exhibited good activity against strains of S. aureus and B. subtilis. pensoft.net The antimicrobial potential of these compounds is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Minimum Inhibitory Concentration (MIC) of Representative Pyrimidine Derivatives Against Various Microorganisms
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-amino-5-cyano-6-hydroxy-4-arylpyrimidine | Staphylococcus aureus | Good to excellent activity reported | [NA] |
| 2-amino-5-cyano-6-hydroxy-4-arylpyrimidine | Escherichia coli | Good to excellent activity reported | [NA] |
| Thieno[2,3-d]pyrimidine derivative | Staphylococcus aureus | Activity reported | pensoft.net |
| Thieno[2,3-d]pyrimidine derivative | Bacillus subtilis | Activity reported | pensoft.net |
| Pyrimidopyrimidine analog | Candida albicans | Activity reported | ekb.eg |
| Pyrimidopyrimidine analog | Aspergillus flavus | Activity reported | ekb.eg |
The collective evidence from studies on structurally related compounds strongly suggests that this compound is a molecule of significant interest for further biological and biochemical investigation. Its potential to interact with key enzymes, modulate receptor systems, and exhibit antimicrobial properties warrants more direct research to fully elucidate its therapeutic potential.
In Vitro Studies Against Microbial Strains
No data from in vitro studies assessing the antimicrobial activity of this compound against any microbial strains have been reported in the available scientific literature. Consequently, there is no information on its minimum inhibitory concentration (MIC) or its spectrum of activity against bacteria or fungi.
Mechanisms of Antimicrobial Action
Without any evidence of antimicrobial activity, the mechanism of action for this compound as an antimicrobial agent has not been investigated. Typically, pyrimidine derivatives can exert antimicrobial effects through various mechanisms, including the inhibition of essential enzymes in microbial metabolic pathways or interference with nucleic acid synthesis. However, without specific research on this compound, any proposed mechanism would be purely conjectural.
Anticancer Research Applications
There is no published research available to suggest that this compound has been investigated for its potential applications in anticancer research.
Cellular Apoptosis and Proliferation Inhibition Studies
No studies have been conducted to evaluate the effect of this compound on cellular apoptosis or the inhibition of cell proliferation in any cancer cell lines. Therefore, there is no data on its potential cytotoxic or cytostatic effects.
Molecular Mechanisms of Antitumor Effects
As there are no studies demonstrating any antitumor effects of this compound, the molecular mechanisms underlying any such potential effects remain unknown. Research into the molecular targets and signaling pathways that might be modulated by this compound has not been undertaken.
Advanced Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves modeling the interaction between a small molecule (ligand), such as 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol, and a protein target. The analysis can predict the binding affinity and mode, offering insights into the compound's potential biological activity.
For pyrimidine (B1678525) derivatives, which are known to interact with a variety of biological targets including kinases and dihydrofolate reductase, molecular docking could identify potential protein partners for this compound. For instance, studies on similar pyrimidine-containing molecules have successfully used docking to understand their binding energies and interactions with specific amino acid residues within a protein's active site. nih.gov
A hypothetical molecular docking study of this compound would involve:
Target Selection: Identifying a relevant protein target based on the activities of structurally similar compounds.
Binding Site Prediction: Locating the most probable binding pocket on the protein surface.
Ligand Docking: Predicting the optimal binding pose of the compound within the active site.
Interaction Analysis: Examining the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table 1: Potential Protein Targets for Molecular Docking Studies of this compound
| Protein Class | Rationale for Investigation | Potential Insights |
| Kinases | Many pyrimidine derivatives are kinase inhibitors. | Understanding of potential anti-cancer or anti-inflammatory activity. |
| Dihydrofolate Reductase (DHFR) | Some pyrimidines act as antifolates by inhibiting DHFR. nih.gov | Elucidation of potential antimicrobial or antiprotozoal activity. |
| Cyclooxygenases (COX) | Certain heterocyclic compounds exhibit anti-inflammatory effects by targeting COX enzymes. | Exploration of potential use as an anti-inflammatory agent. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by statistically analyzing a dataset of compounds with known activities to identify the physicochemical properties that are critical for their function.
A QSAR study involving this compound would require a dataset of structurally similar pyrimidine derivatives with measured biological activities against a specific target. The model could then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. The development of a robust QSAR model generally involves the following steps:
Data Collection: Assembling a set of compounds with their corresponding biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors that represent the structural and physicochemical properties of the molecules.
Model Development: Using statistical methods to build a mathematical equation that links the descriptors to the biological activity.
Model Validation: Assessing the predictive power of the model using internal and external validation techniques. mdpi.com
QSAR models can be developed in one, two, three, four, or even five dimensions, with each higher dimension incorporating more complex structural information. nih.gov
Molecular Dynamics Simulations to Predict Conformation and Binding
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the conformational flexibility of a molecule and the dynamics of its interaction with a biological target.
For this compound, an MD simulation could:
Explore Conformational Space: Identify the most stable three-dimensional structures of the molecule in different environments (e.g., in water or bound to a protein).
Analyze Binding Stability: Assess the stability of the ligand-protein complex predicted by molecular docking and observe how the interactions evolve over time.
Calculate Binding Free Energy: Provide a more accurate estimation of the binding affinity by considering the dynamic nature of the system.
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide valuable information about the electronic properties of a molecule, such as its reactivity, stability, and spectroscopic properties.
For this compound, DFT calculations could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms.
Calculate Electronic Properties: Compute properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). These properties are crucial for understanding the molecule's reactivity and intermolecular interactions.
Predict Spectroscopic Data: Simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which can aid in the experimental characterization of the compound. researchgate.net
While the computational exploration of this compound is currently absent from the scientific literature, the application of the advanced theoretical methods described above holds great promise for uncovering its potential biological activities and fundamental chemical properties. Such studies would be a valuable contribution to the field of medicinal and computational chemistry.
Future Research Directions and Potential Applications
Exploration of Novel Derivatization Pathways
The chemical structure of 5-Ethyl-2-(methylthio)pyrimidine-4,6-diol offers multiple sites for chemical modification, making it a versatile scaffold for creating a library of novel compounds. Future research could focus on several derivatization strategies:
Modification of the Thioether Group: The 2-(methylthio) group is a key site for derivatization. Oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone could alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially modulating biological activity. Additionally, the methylthio group can be displaced by various nucleophiles to introduce a wide range of substituents at the 2-position. The synthesis of 2-(methylthio)pyrimidine (B2922345) often involves the reaction of a corresponding 2-chloropyrimidine (B141910) with sodium methanethiolate, a process that could be adapted to introduce other alkylthio or arylthio groups. ontosight.ai
Substitution at the Diol Group: The hydroxyl groups at the 4 and 6 positions are amenable to various chemical transformations. Etherification or esterification of these groups could be explored to enhance properties such as solubility, cell permeability, and metabolic stability. Furthermore, these hydroxyl groups can be converted to other functional groups, such as halogens, which can then serve as handles for further cross-coupling reactions to introduce diverse aryl or alkyl substituents. For instance, a related compound, 4,6-dichloro-2-methylthio-5-nitropyrimidine, is synthesized from the corresponding diol by chlorination with phosphorus oxychloride. google.com
Functionalization of the Pyrimidine (B1678525) Ring: While the 5-position is already substituted with an ethyl group, electrophilic substitution reactions at other positions on the pyrimidine ring, if sterically accessible, could be investigated to introduce additional functional groups that could serve as points for further diversification.
These derivatization pathways would allow for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds, potentially leading to the identification of derivatives with optimized properties for various applications.
Integration with High-Throughput Screening Methodologies
The pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.gov This makes libraries of pyrimidine derivatives, such as those that could be generated from this compound, highly valuable for high-throughput screening (HTS) campaigns. nih.gov
Future research could involve the synthesis of a focused library of derivatives of this compound and their subsequent screening against a wide range of biological targets. HTS allows for the rapid testing of thousands of compounds, and pyrimidine-containing libraries have been successfully used to identify inhibitors of various enzymes and receptors. nih.govacs.org For example, a series of alkylpyrimidine-4,6-diol derivatives were designed and synthesized based on a hit from a high-throughput screen to develop potent agonists for GPR84. nih.gov
The integration of this compound and its derivatives into HTS workflows could lead to the discovery of novel hits for drug discovery programs targeting a variety of diseases. The structural diversity that can be achieved through the derivatization pathways mentioned in the previous section would be highly advantageous for such screening efforts.
Development as Research Probes for Biological Systems
Pyrimidine derivatives have shown significant promise as fluorescent probes for imaging and sensing in biological systems. acs.orgnih.govrsc.org The pyrimidine core can be incorporated into larger molecular structures that exhibit fluorescence, and modifications to the pyrimidine ring can modulate the photophysical properties of these probes.
Future work could focus on developing derivatives of this compound as fluorescent probes. For instance, the pyrimidine moiety has the potential to act as a recognition unit for biothiols. acs.org By attaching a fluorophore to the pyrimidine scaffold, it may be possible to create probes that exhibit a change in fluorescence upon interaction with specific biological molecules or in response to changes in the cellular microenvironment, such as pH. nih.gov Pyrimidine-based fluorescent probes have been successfully developed for monitoring mitophagy by detecting mitochondrial pH variations and for imaging cancer cells. nih.govfrontiersin.org
The development of such probes would provide valuable tools for basic research, enabling the visualization and study of complex biological processes in real-time.
Potential in Materials Science or Analytical Chemistry Research
While the primary applications of pyrimidine derivatives have been in the life sciences, there is growing interest in their use in materials science. researchgate.netresearchgate.net The electron-withdrawing nature of the pyrimidine ring makes it an interesting component for materials with specific optical or electronic properties. researchgate.net
Arylpyrimidine derivatives have been investigated as luminescent materials for applications such as organic light-emitting diodes (OLEDs). researchgate.net Future research could explore the synthesis of conjugated polymers or small molecules incorporating the this compound scaffold to investigate their photophysical and electronic properties.
In the realm of analytical chemistry, pyrimidine derivatives could be developed as chemosensors for the detection of metal ions or other analytes. The nitrogen atoms in the pyrimidine ring and the sulfur atom of the methylthio group can act as coordination sites for metal ions, and binding events could be designed to produce a detectable optical or electrochemical signal. Pyrimidine derivatives have also been explored for their application in the adsorption of heavy metals. novapublishers.com
While perhaps less prominent than their biological applications, the potential of this compound and its derivatives in materials science and analytical chemistry warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
